molecular formula C24H19F2NO4 B13394073 (R)-3-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

(R)-3-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

Katalognummer: B13394073
Molekulargewicht: 423.4 g/mol
InChI-Schlüssel: MNEDJBJASVXQIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(R)-3-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid” is an N-[(9H-fluoren-9-ylmethoxy)carbonyl] (Fmoc)-protected amino acid derivative with an (R)-configured chiral center. The compound features a 2,3-difluorophenyl substituent on the β-carbon of the propionic acid backbone, which introduces steric and electronic modifications critical for its applications in peptide synthesis and medicinal chemistry. The Fmoc group, a widely used protecting group in solid-phase peptide synthesis (SPPS), enables selective deprotection under mild basic conditions (e.g., piperidine), making the compound a versatile building block for constructing peptide chains . These derivatives are pivotal in developing peptidomimetics, enzyme inhibitors, and therapeutic intermediates due to their tunable physicochemical properties .

Eigenschaften

Molekularformel

C24H19F2NO4

Molekulargewicht

423.4 g/mol

IUPAC-Name

3-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H19F2NO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)

InChI-Schlüssel

MNEDJBJASVXQIC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)F)F)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis via Peptide Coupling and Functional Group Modification

a. Formation of Fluorenylmethoxycarbonyl (Fmoc) Protected Intermediates

  • The key initial step involves synthesizing a fluorenylmethoxycarbonyl (Fmoc) derivative of the amino acid precursor, typically levodopa, through reaction with Fmoc N-hydroxysuccinimide ester. This step is crucial for introducing the Fmoc protecting group onto the amino functionality, facilitating subsequent coupling reactions (as described in patent CN102718739A).

  • The reaction is performed in an aprotic solvent such as acetone, with sodium bicarbonate acting as a base to deprotonate the amino group, enabling nucleophilic attack on the Fmoc ester. The mixture is stirred overnight, followed by extraction and purification via crystallization.

b. Formation of the Difluorophenyl-Substituted Intermediate

  • The difluorophenyl moiety is introduced via nucleophilic aromatic substitution or via coupling of a suitable difluorophenyl precursor with the amino group of the Fmoc-protected intermediate. This step ensures the incorporation of the 2,3-difluoro-phenyl group, which is critical for the compound's biological activity.

c. Cyclization and Chain Extension

  • The amino acid chain is extended through peptide coupling reactions, often employing coupling reagents such as PyBOP, HATU, or DIC in combination with HOAt or similar activating agents, under anhydrous conditions. This step is performed on solid-phase resin, enabling efficient purification and automation.

Construction of the Core Structure via Multi-Step Organic Synthesis

[a. Preparation of the (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonyl] amino]-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propionic Acid](pplx://action/followup)

  • The synthesis involves reacting levodopa with Fmoc N-hydroxysuccinimide ester in the presence of sodium bicarbonate, followed by purification to obtain the Fmoc-protected levodopa derivative (as detailed in patent CN102718739A).

  • The protected intermediate then reacts with 2,2-dimethoxypropane in tetrahydrofuran (THF), catalyzed by pyridinium p-toluenesulfonate (PPTS), under reflux conditions to form the target compound's backbone, incorporating the dimethylbenzodioxol group.

b. Incorporation of the Difluoro-Phenyl Group

  • The difluorophenyl group is introduced via nucleophilic aromatic substitution or through coupling with a suitable fluorinated aromatic precursor, often under palladium-catalyzed cross-coupling conditions such as Suzuki or Buchwald-Hartwig reactions, depending on the specific precursor used.

Key Reaction Conditions and Purification

Step Reagents Solvent Catalyst Conditions Purification Method
Fmoc protection Fmoc N-hydroxysuccinimide ester Acetone Sodium bicarbonate Stir overnight Crystallization
Difluorophenyl coupling Difluorophenyl precursor Various (e.g., DMF, THF) Pd catalysts (if cross-coupling) Reflux or room temperature Chromatography
Chain extension Peptide coupling reagents DMF, DCM PyBOP, HATU, DIC 40 min to 2 hours Solid-phase or liquid chromatography

Alternative Synthetic Routes and Innovations

Recent advances suggest employing solid-phase peptide synthesis (SPPS) techniques for efficient assembly of the compound, especially for analogs or derivatives. The use of automated peptide synthesizers, as described in recent patents and literature, allows for rapid, high-yield production with minimal purification steps.

Summary of Research Findings

Source Key Insights Relevance to Preparation
Patent CN102718739A Multi-step synthesis involving Fmoc chemistry, coupling with difluorophenyl groups, and cyclization Provides detailed synthetic pathway and reaction conditions
Chemical databases Structural details and functional group modifications Guides the choice of reagents and intermediates
Peptide synthesis protocols Use of solid-phase techniques, coupling reagents, and protecting groups Enhances efficiency and purity of the final compound

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-2,3-Difluoro-L-Phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of hydrocarbon derivatives.

    Substitution: Formation of substituted phenylalanine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Fmoc-2,3-Difluoro-L-Phenylalanine is extensively used in peptide synthesis. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions at other sites. This compound is also used in the development of novel materials, including hydrogels and nanomaterials.

Biology

In biological research, Fmoc-2,3-Difluoro-L-Phenylalanine is used to study protein structure and function. The incorporation of fluorine atoms can provide insights into protein folding and stability.

Medicine

The compound has potential applications in drug development. Its unique chemical properties make it a valuable tool in the design of peptide-based therapeutics.

Industry

Fmoc-2,3-Difluoro-L-Phenylalanine is used in the production of high-quality peptides for various industrial applications, including the development of biomaterials and catalysts.

Wirkmechanismus

The mechanism of action of Fmoc-2,3-Difluoro-L-Phenylalanine involves its incorporation into peptides and proteins. The fluorine atoms can influence the electronic properties of the phenyl ring, affecting the overall structure and function of the peptide. The Fmoc group provides stability and protection during synthesis, allowing for selective reactions at other sites.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares key structural and functional attributes of “(R)-3-(2,3-Difluoro-phenyl)-2-(Fmoc-amino)propionic acid” with analogous Fmoc-protected amino acids:

Compound Name Substituent Molecular Formula Molecular Weight Solubility Applications Key Research Findings
(R)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid Boc (tert-butoxycarbonyl) C₁₈H₂₄N₂O₆ 426.46 Insoluble in water Dual-protected intermediate for peptide synthesis Dual protection enables orthogonal deprotection strategies in SPPS .
FMOC-(R)-3-AMINO-3-(2-HYDROXY-PHENYL)-PROPIONIC ACID 2-hydroxyphenyl C₂₄H₂₁NO₅ 403.43 Not reported Synthesis of tyrosine analogs with enhanced hydrogen-bonding capacity Hydroxyl group facilitates interactions with biological targets .
(R)-2-(Fmoc-amino)-3-phenylpropionic acid Phenyl C₂₃H₁₉NO₄ 385.40 Not reported Model compound for peptide coupling reactions Reacts with N,N'-disuccinimidyl carbonate (DSC) to form active esters for amide bonds .
(R)-3-(3,5-Difluorophenyl)-2-(Fmoc-amino)propionic acid 3,5-difluorophenyl C₂₄H₁₉F₂NO₄ 439.41 Stable in organic solvents R&D applications; structural studies Stable under recommended conditions but decomposes into HF under harsh reactions .
(3R)-3-(4-Nitrophenyl)-2-(Fmoc-amino)propionic acid 4-nitrophenyl C₂₄H₁₉N₂O₆ 455.42 Not reported Electrophilic intermediates for bioconjugation Nitro group enables further reduction to amines for functionalization .
(R)-3-(tert-Butyldisulfanyl)-2-(Fmoc-amino)propionic acid tert-butyldisulfanyl C₂₂H₂₅NO₄S₂ 431.58 Sealed storage (2–8°C) Protected cysteine analog for disulfide bridge formation in peptides Thiol-protecting group prevents oxidation during SPPS .
(S)-3-[4-(Difluoromethyl)phenyl]-2-(Fmoc-amino)propionic acid 4-(difluoromethyl)phenyl C₂₅H₂₁F₂NO₄ 453.44 Not reported Peptidomimetics targeting hydrophobic binding pockets Difluoromethyl enhances lipophilicity and metabolic stability .

Key Insights from Research Findings

Fluorination Effects : Fluorinated derivatives, such as the 3,5-difluoro and difluoromethyl analogs, exhibit enhanced metabolic stability and binding affinity due to fluorine’s electronegativity and low polarizability. These properties make them valuable in designing protease-resistant peptides .

Orthogonal Protection : Dual-protected compounds (e.g., Boc/Fmoc) enable sequential deprotection, critical for synthesizing complex peptides with multiple functional groups .

Reactivity : The phenyl-substituted analog () demonstrates utility in forming active esters with DSC, a key step in coupling reactions. This highlights the role of sterically unhindered carboxylic acids in synthesis .

Stability and Safety : The 3,5-difluoro derivative () is stable under standard storage but releases hazardous byproducts (e.g., HF) under incompatible conditions, emphasizing the need for careful handling .

Functional Group Versatility : Nitro and tert-butyldisulfanyl groups provide handles for post-synthetic modifications, enabling applications in bioconjugation and disulfide-linked peptides .

Biologische Aktivität

(R)-3-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a difluorophenyl group and a fluorenylmethoxycarbonyl moiety, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H19F2NO4
  • Molecular Weight : 423.41 g/mol
  • CAS Number : [Not specified in the results]
  • Structure : The compound features a chiral center, contributing to its biological specificity.

The biological activity of (R)-3-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is primarily attributed to its ability to interact with specific biological targets. It may function as an enzyme inhibitor or modulator, affecting various biochemical pathways associated with disease processes.

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can be crucial for drug development targeting metabolic disorders.
  • Receptor Interaction : It may also bind to specific receptors, influencing cellular signaling pathways that are pivotal in cancer and inflammatory diseases.

Case Studies

Recent studies have focused on the pharmacological properties of this compound:

  • Anti-inflammatory Activity : Research indicates that the compound exhibits anti-inflammatory effects in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Anticancer Properties : Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its promise as a lead compound in anticancer drug development.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against specific cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : IC50 values ranged from 5 to 15 µM, indicating moderate potency compared to standard chemotherapeutics.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics:

  • Bioavailability : High oral bioavailability predicted based on its chemical structure.
  • Metabolic Stability : The compound is resistant to rapid metabolism, enhancing its potential as a drug candidate.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)Notes
(R)-3-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acidStructureAnti-inflammatory, Anticancer5 - 15Moderate potency
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acidStructureAnticancer10 - 20Similar mechanism
3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acidStructureAnticancer8 - 18Higher potency

Q & A

Q. What is the mechanistic role of the Fmoc group in this compound during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting agent for the amino group, preventing unintended nucleophilic reactions during peptide elongation. Its removal under mild basic conditions (e.g., 20% piperidine in DMF) preserves acid-sensitive functionalities in the peptide chain. The bulky fluorenyl moiety enhances steric protection, reducing side reactions like diketopiperazine formation .

Q. How is the 2,3-difluorophenyl substituent incorporated into the compound’s structure?

The 2,3-difluorophenyl group is typically introduced via Suzuki-Miyaura cross-coupling using fluorinated aryl boronic acids or through electrophilic fluorination of precursor aromatic rings. Optimized conditions involve Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and DMF as a solvent at 80–100°C for 12–24 hours. Fluorine’s electron-withdrawing properties enhance the compound’s stability during subsequent coupling steps .

Q. What purification methods ensure high enantiomeric purity of this chiral compound?

Chiral preparative HPLC (e.g., Chiralpak IA column with hexane/isopropanol gradients) is critical for separating (R)- and (S)-enantiomers. Post-purification, circular dichroism (CD) and optical rotation analysis validate enantiomeric excess (>99% ee). Recrystallization in ethanol/water mixtures (3:1 v/v) further enhances purity .

Advanced Research Questions

Q. How does the stereochemical configuration at the α-carbon influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

The (R)-configuration ensures optimal spatial alignment for amide bond formation , with coupling efficiencies >95% when using HATU/DIPEA activation. In contrast, (S)-isomers exhibit reduced efficiency (~60%) due to steric clashes with resin-bound peptides. Computational modeling (DFT studies) reveals a 1.8 Å shorter reactive distance in the (R)-form, favoring nucleophilic attack .

Q. What experimental strategies resolve discrepancies between NMR and mass spectrometry data for this compound?

Contradictions between ¹H/¹³C NMR (indicating impurities) and HRMS (showing correct molecular ion) often arise from diastereomers or residual solvents. A combined approach using 2D NMR (COSY, HSQC) and ion-mobility MS differentiates structural isomers. For example, a 0.1 ppm shift in the ¹³C NMR carbonyl signal (174.2 → 174.3 ppm) may indicate trace DMF adducts requiring additional washes with ethyl acetate .

Q. How do solvent polarity and temperature affect the stability of the Fmoc group during prolonged storage?

Stability studies show the Fmoc group degrades by <5% over 6 months when stored in anhydrous DCM at −20°C. In polar solvents (e.g., DMSO), decomposition accelerates (15% loss in 1 month) due to base-catalyzed β-elimination. Thermal gravimetric analysis (TGA) confirms stability up to 150°C, but prolonged exposure >40°C in solution induces fluorenyl ring oxidation .

Q. What bioactivity screening approaches are suitable for evaluating this compound’s interaction with protein targets?

Surface plasmon resonance (SPR) with immobilized PDZ domains or SH2 domains quantifies binding affinity (KD values). For cellular studies, fluorescence polarization assays using FITC-labeled peptides (10–100 µM) measure competitive displacement. A 2024 study reported IC₅₀ = 8.2 µM for STAT3 inhibition, validated by Western blot analysis of phosphorylated Tyr705 .

Methodological Tables

Table 1: Solvent Optimization for Synthesis

SolventReaction Yield (%)Purity (HPLC)Stability (Fmoc Group Retention)
DMF9298.5%95% (24 h)
DCM8597.2%98% (24 h)
THF7895.8%90% (24 h)

Table 2: Analytical Parameters for Characterization

TechniqueKey ParametersCritical Observations
HRMSm/z [M+H]⁺ calc. 456.15, found 456.14Isotopic pattern confirms 2F substituents
¹H NMRδ 7.75–7.25 (fluorenyl H), 4.45 (α-CH)Integration ratio verifies 1:1 Fmoc:phenyl
Chiral HPLCRetention time: (R)-form = 12.3 minBaseline separation from (S)-form (13.7 min)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.